dihydrothiophen-3(2H)-one 1,1-dioxide
Overview
Description
Dihydrothiophen-3(2H)-one 1,1-dioxide is a heterocyclic organosulfur compound. It is a derivative of dihydrothiophene, specifically the 2,5-dihydrothiophene 1,1-dioxide isomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrothiophen-3(2H)-one 1,1-dioxide typically involves the oxidation of dihydrothiophene derivatives. One common method is the oxidation of 2,5-dihydrothiophene using hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dihydrothiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or thioether forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
Dihydrothiophen-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dihydrothiophen-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, DNA, and other cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene: A vinyl thioether isomer with different reactivity and properties.
2,5-Dihydrothiophene:
Uniqueness
Dihydrothiophen-3(2H)-one 1,1-dioxide is unique due to its specific structural features and reactivity
Properties
IUPAC Name |
1,1-dioxothiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHJNULMZMQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408811 | |
Record name | 1lambda~6~-Thiolane-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17115-51-4 | |
Record name | 1lambda~6~-Thiolane-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dihydrothiophen-3(2H)-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of dihydrothiophen-3(2H)-one 1,1-dioxide in organic synthesis?
A1: this compound serves as a valuable synthon in organic synthesis due to its versatile reactivity. The molecule contains a cyclic sulfone moiety, which is electron-withdrawing, and a ketone group, which is electrophilic. This combination allows it to participate in various reactions, including condensations and cycloadditions. For example, it readily undergoes Knoevenagel condensation with malononitrile derivatives in the presence of a base, as seen in the synthesis of thieno[3,2-b]pyran derivatives. [, ]
Q2: What are some examples of heterocyclic systems that can be synthesized using this compound?
A2: The provided research highlights the synthesis of fused heterocyclic systems using this compound. These include:
- Thieno[3,2-b]pyrans: Achieved by reacting this compound with various substituted benzylidenemalononitriles. [, ]
- Spiro[indane-2,7′-thieno[3,2-b]pyrans]: Synthesized through a multicomponent reaction involving this compound, 1H-indene-1,2,3-trione, and malononitrile. []
- Thieno[3,2-b]quinolines: Prepared by reacting this compound with 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone and an appropriate benzaldehyde. []
Q3: How do the structural features of the synthesized compounds influence their crystal packing?
A3: The synthesized compounds often exhibit intermolecular hydrogen bonding, influencing their crystal packing. For instance, in 5-amino-7-(3-chlorophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide, N—H⋯N and N—H⋯O hydrogen bonds involving the cyano and sulfone groups are observed. [] Similarly, in the spiro[indane-2,7′-thieno[3,2-b]pyran] derivative, N—H⋯O and N—H⋯N hydrogen bonds are also present. [] These interactions contribute to the stability and solid-state arrangement of the molecules.
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